molecular formula C7H8FN B1219230 4-Fluoro-N-methylaniline CAS No. 459-59-6

4-Fluoro-N-methylaniline

Cat. No.: B1219230
CAS No.: 459-59-6
M. Wt: 125.14 g/mol
InChI Key: VLWRKVBQUANIGI-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylaniline is an aromatic amine with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the para position and a methyl group is attached to the nitrogen atom. This compound is used as a model compound to study the biotransformation of secondary aromatic amines .

Biochemical Analysis

Biochemical Properties

4-Fluoro-N-methylaniline plays a significant role in biochemical reactions, particularly in the biotransformation of secondary aromatic amines. It interacts with enzymes such as cytochromes P450 and flavin-containing monooxygenase. These enzymes catalyze reactions like N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. The interactions between this compound and these enzymes are crucial for the formation of various metabolic products .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochromes P450 and flavin-containing monooxygenase leads to the formation of metabolites that can impact cellular activities. These interactions can result in changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes N-demethylation, N-hydroxylation, and aromatic ring hydroxylation catalyzed by cytochromes P450 and flavin-containing monooxygenase. These reactions result in the formation of various metabolites that can influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the major phase I biotransformation reactions for the formation of urine-excretable metabolites involve cytochrome P450-catalyzed N-demethylation and aromatic ring hydroxylation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have demonstrated that the compound’s biotransformation involves cytochrome P450 and flavin-containing monooxygenase, which play a role in its metabolic conversion and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are catalyzed by cytochromes P450 and flavin-containing monooxygenase. The metabolic conversion of this compound is essential for the expression of its pharmacological and toxicological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical effects and interactions with biomolecules .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N-methylaniline can be synthesized through several methods. One common method involves the reaction of 4-fluoroaniline with formaldehyde and formic acid, which results in the formation of this compound . Another method includes the methylation of 4-fluoroaniline using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-methylaniline is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-methylaniline is unique due to the presence of both a fluorine atom and a methyl group, which influence its chemical reactivity and biological interactions. The combination of these substituents makes it a valuable compound for studying the effects of fluorine and methyl groups on aromatic amines .

Properties

IUPAC Name

4-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWRKVBQUANIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022033
Record name 4-Fluoro-N-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-59-6
Record name 4-Fluoro-N-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-methylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-FLUORO-N-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary enzymes involved in the metabolism of 4-fluoro-N-methylaniline, and what are their respective roles?

A: this compound is primarily metabolized by two enzyme systems: Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO). [, ] While both systems contribute to N-demethylation, N-hydroxylation, and 4-hydroxylation (with accompanying defluorination), their specific activities and preferred pathways differ. [] CYP450 predominantly catalyzes N-demethylation, yielding 4-fluoroaniline, which can then undergo aromatic ring hydroxylation. [] In contrast, FMO shows a preference for the formation of defluorinated 4-hydroxy-N-methylaniline via N-hydroxylation or direct aromatic ring hydroxylation. []

Q2: How does FMO1 contribute to the formation of a reactive intermediate from this compound?

A: FMO1 catalyzes a unique reaction where carbon oxidation is coupled with defluorination, leading to the formation of 4-N-methylaminophenol. [] This process proceeds through the formation of a transient intermediate, 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol. This intermediate subsequently converts into an electrophilic quinoneimine, which has been confirmed by the detection of N-acetylcysteine adducts. [] This reactive quinoneimine intermediate raises concerns about potential toxicity.

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